molecular formula C20H19NO5 B8138297 (2S,3R)-1-(((9H-FLUOREN-9-YL)METHOXY)CARBONYL)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID

(2S,3R)-1-(((9H-FLUOREN-9-YL)METHOXY)CARBONYL)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID

Cat. No.: B8138297
M. Wt: 353.4 g/mol
InChI Key: NQSYYVTUCHIRTM-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-1-(((9H-FLUOREN-9-YL)METHOXY)CARBONYL)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-1-(((9H-FLUOREN-9-YL)METHOXY)CARBONYL)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the hydroxy group at the cis position. Common reagents include Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and base catalysts like triethylamine.

Industrial Production Methods: Industrial production may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, often involving multiple purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The hydroxy group can be reduced to a hydrogen atom.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used in peptide synthesis as a building block.
  • Acts as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Studied for its role in protein folding and stability.
  • Used in the design of peptide-based drugs.

Medicine:

  • Potential applications in drug development, particularly in designing inhibitors for specific enzymes.

Industry:

  • Utilized in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with various enzymes and proteins, influencing their activity and stability. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites.

Comparison with Similar Compounds

    Fmoc-proline: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    Boc-cis-3-hydroxy-(L)-proline: Uses a different protecting group (Boc) which has different stability and reactivity.

Uniqueness:

  • The presence of the hydroxy group at the cis position provides unique reactivity and potential for forming hydrogen bonds.
  • The Fmoc group offers specific advantages in peptide synthesis, such as ease of removal under mild conditions.

Properties

IUPAC Name

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-17-9-10-21(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,22H,9-11H2,(H,23,24)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSYYVTUCHIRTM-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]([C@@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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